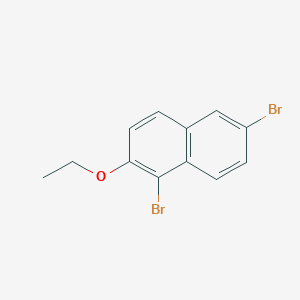
1,6-Dibromo-2-ethoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O and a molecular weight of 330.02 g/mol . It is a derivative of naphthalene, characterized by the presence of two bromine atoms and an ethoxy group attached to the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
1,6-Dibromo-2-ethoxynaphthalene can be synthesized through the bromination of 2-ethoxynaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 6 positions of the naphthalene ring.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,6-Dibromo-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include nucleophiles like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromo-2-ethoxynaphthalene is utilized in various scientific research applications, including:
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor for the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1,6-Dibromo-2-ethoxynaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and ethoxy group on the naphthalene ring influence the compound’s reactivity and interaction with other molecules. The specific molecular pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
1,6-Dibromo-2-ethoxynaphthalene can be compared with other brominated naphthalene derivatives, such as:
1,3-Dibromonaphthalene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-ethoxynaphthalene: Another isomer with bromine atoms at the 1 and 4 positions, which may exhibit different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which affects its chemical behavior and suitability for various applications .
Eigenschaften
Molekularformel |
C12H10Br2O |
|---|---|
Molekulargewicht |
330.01 g/mol |
IUPAC-Name |
1,6-dibromo-2-ethoxynaphthalene |
InChI |
InChI=1S/C12H10Br2O/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3 |
InChI-Schlüssel |
IRKBQAVLKMZDKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


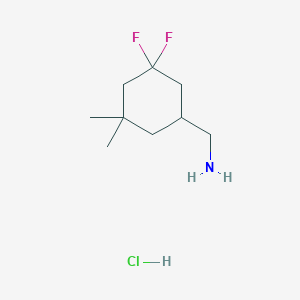
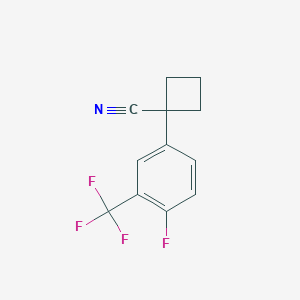
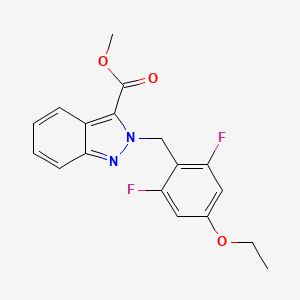

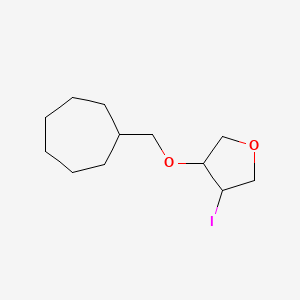
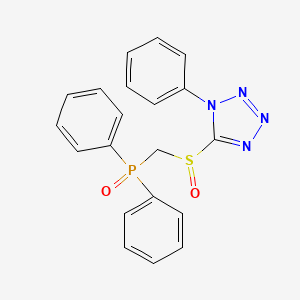
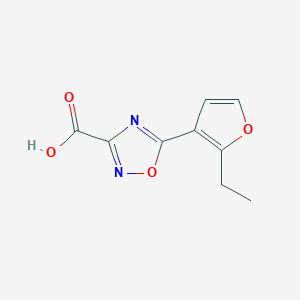

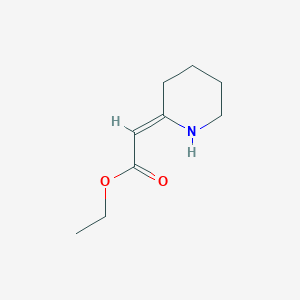
![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

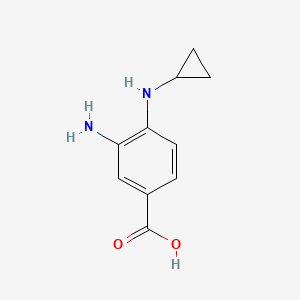
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)

